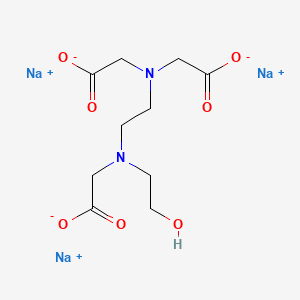

EDTA-OH

Description

Properties

IUPAC Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O7/c13-4-3-11(5-8(14)15)1-2-12(6-9(16)17)7-10(18)19/h13H,1-7H2,(H,14,15)(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDCARMUOSMFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCO)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1330-54-7 (tri-hydrochloride salt), 139-89-9 (tri-hydrochloride salt), 62029-50-9 (tri-potassium salt) | |

| Record name | Hydroxyethylethylenediaminetriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1059737 | |

| Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Solid; [Hawley] White odorless powder; [MSDSonline] | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxyethylethylenediaminetriacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5584 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER AND METHANOL | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SOLID | |

CAS No. |

150-39-0 | |

| Record name | HEDTA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylethylenediaminetriacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heedta | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycine, N-[2-[bis(carboxymethyl)amino]ethyl]-N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)ethylenediaminetriacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)ethylenediaminetriacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R79J91U341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

159 °C | |

| Record name | HYDROXYETHYLETHYLENEDIAMINETRIACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Hydroxyethylethylenediaminetriacetic Acid (HEDTA): A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Hydroxyethylethylenediaminetriacetic acid, commonly known as HEDTA, is a powerful aminopolycarboxylic acid chelating agent. Its ability to form stable, water-soluble complexes with a wide array of metal ions makes it an invaluable tool in various research disciplines. This technical guide provides an in-depth overview of HEDTA's applications in research, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective use in the laboratory.

Core Applications in Research

HEDTA's primary function in research revolves around its high affinity for metal ions. This property is leveraged in several key areas:

-

Analytical Chemistry: HEDTA is utilized as a chelating agent in analytical techniques such as high-performance liquid chromatography (HPLC) for the separation and quantification of metal ions. Its ability to form stable complexes allows for the effective separation of metals, including challenging groups like rare earth elements.

-

Metal Ion Buffering: In biological and chemical systems, maintaining a constant concentration of free metal ions is often crucial. HEDTA serves as a metal ion buffer, sequestering excess metal ions to prevent their interference in sensitive assays or to study the effects of specific metal ion concentrations on biological processes.

-

Cell Culture and Biological Systems: While research is more extensive for the related compound EDTA, HEDTA is also employed in cell culture applications. Its ability to chelate divalent cations like Ca²⁺ can be used to modulate cell adhesion and viability for experimental purposes.

-

Lanthanide and Actinide Separation: The differential stability of HEDTA complexes with various lanthanides and actinides allows for their separation, a critical process in nuclear chemistry and materials science.

Quantitative Data: Metal Ion Stability Constants

The efficacy of HEDTA as a chelating agent is quantified by its stability constants (logK) with various metal ions. These constants represent the equilibrium for the formation of the metal-HEDTA complex. A higher logK value indicates a more stable complex.

| Metal Ion | LogK Value |

| Fe³⁺ | 19.8 |

| Ga³⁺ | 20.3 |

| Lutetium (Lu³⁺) | 20.03 |

| Ytterbium (Yb³⁺) | 19.81 |

| Thulium (Tm³⁺) | 19.6 |

| Erbium (Er³⁺) | 19.3 |

| Holmium (Ho³⁺) | 19.01 |

| Dysprosium (Dy³⁺) | 18.79 |

| Terbium (Tb³⁺) | 18.42 |

| Gadolinium (Gd³⁺) | 18.01 |

| Europium (Eu³⁺) | 17.7 |

| Samarium (Sm³⁺) | 17.37 |

| Neodymium (Nd³⁺) | 16.9 |

| Praseodymium (Pr³⁺) | 16.61 |

| Cerium (Ce³⁺) | 16.27 |

| Lanthanum (La³⁺) | 15.77 |

Note: Stability constants can be influenced by factors such as ionic strength and temperature. The values presented are generally at an ionic strength of 0.1 M and a temperature of 25°C.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Metal Ion Analysis

This protocol outlines the use of HEDTA in an HPLC method for the determination of metal ions, adapted from a method for analyzing EDTA and HEDTA in complex matrices.[2]

Objective: To separate and quantify metal ions by forming metal-HEDTA complexes.

Materials:

-

High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

-

Reversed-phase C18 column.

-

HEDTA solution (e.g., 0.1 M).

-

Metal ion standards.

-

Mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile).

-

Sample containing the metal ions of interest.

Procedure:

-

Complex Formation: Mix the sample containing the metal ions with an excess of HEDTA solution to ensure complete complexation. The reaction may be facilitated by gentle heating or adjusting the pH.

-

Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly. The exact composition will depend on the specific metal-HEDTA complexes being analyzed and should be optimized for a good separation.

-

HPLC System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the sample containing the metal-HEDTA complexes onto the column.

-

Elution: Run the chromatogram using a suitable gradient or isocratic elution method.

-

Detection: Detect the separated metal-HEDTA complexes using the chosen detector. If using a UV-Vis detector, the wavelength should be set to a value where the complexes have significant absorbance.

-

Quantification: Create a calibration curve using the metal ion standards complexed with HEDTA to quantify the concentration of the metal ions in the sample.

Metal Ion Buffering in Biological Assays

This protocol provides a general framework for using HEDTA to control the concentration of free metal ions in a biological experiment.

Objective: To maintain a constant, known concentration of a specific metal ion in a biological assay.

Materials:

-

HEDTA stock solution of known concentration.

-

Stock solution of the metal salt of interest (e.g., CaCl₂, MgCl₂).

-

pH buffer appropriate for the biological system (e.g., HEPES, Tris).

-

Software for calculating metal ion buffer compositions (e.g., MaxChelator, WEBMAXC).

Procedure:

-

Determine Experimental Conditions: Define the desired free metal ion concentration, pH, temperature, and ionic strength of the experimental buffer.

-

Use Calculation Software: Input the experimental conditions and the stability constant of HEDTA for the metal of interest into the calculation software. The software will determine the required total concentrations of HEDTA and the metal salt to achieve the desired free metal ion concentration.

-

Prepare the Buffer: a. Start with high-purity water. b. Add the pH buffer to the desired concentration. c. Add the calculated amount of the HEDTA stock solution. d. Add the calculated amount of the metal salt stock solution. e. Adjust the pH to the desired value. f. Bring the solution to the final volume with high-purity water.

-

Validation (Optional but Recommended): If possible, use an ion-selective electrode to measure the free metal ion concentration in the prepared buffer to validate the calculations.

-

Use in Assay: Use the prepared metal ion buffer as the medium for the biological assay.

Signaling Pathways and Logical Relationships

The primary role of HEDTA in signaling pathways is indirect, through the chelation of metal ions that act as cofactors for enzymes or as signaling molecules themselves. For example, by chelating Ca²⁺, HEDTA can inhibit calcium-dependent signaling pathways.

By providing a robust framework for understanding and utilizing HEDTA, this guide aims to empower researchers to effectively harness the capabilities of this versatile chelating agent in their scientific endeavors.

References

An In-depth Technical Guide to the Laboratory Synthesis of Hydroxyethylethylenediaminetriacetic Acid (HEDTA)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory synthesis of Hydroxyethylethylenediaminetriacetic acid (HEDTA), a chelating agent of significant interest in pharmaceutical sciences and other research fields. HEDTA, also known as N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid, is a structural analogue of the widely used Ethylenediaminetetraacetic acid (EDTA), distinguished by the presence of a hydroxyethyl group. This modification influences its coordination chemistry and physical properties, making it a valuable tool in various applications, including the stabilization of metal-containing pharmaceutical compounds and the extraction of rare earth elements.[1]

This document details the primary synthesis pathway for HEDTA suitable for a laboratory setting, including a detailed experimental protocol, purification methods, and characterization techniques. Quantitative data from analogous syntheses are summarized for comparative purposes, and key workflows are visualized using diagrams.

Core Synthesis Pathway: Carboxymethylation of N-(2-hydroxyethyl)ethylenediamine

The most common and practical laboratory-scale synthesis of HEDTA involves the carboxymethylation of N-(2-hydroxyethyl)ethylenediamine. This method is analogous to the original Münz synthesis of EDTA, which utilizes chloroacetic acid as the carboxymethylating agent.[2] The overall reaction involves the substitution of the three available amine hydrogens on N-(2-hydroxyethyl)ethylenediamine with carboxymethyl groups.

The primary pathway can be summarized as follows:

-

Reaction of N-(2-hydroxyethyl)ethylenediamine with Sodium Chloroacetate: N-(2-hydroxyethyl)ethylenediamine is reacted with three equivalents of sodium chloroacetate in an aqueous alkaline solution. The hydroxide ions are necessary to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the tri-substituted product.

-

Acidification and Isolation: The resulting solution containing the trisodium salt of HEDTA is then acidified. This protonates the carboxylate groups, leading to the precipitation of the less soluble free acid form of HEDTA.

-

Purification: The crude HEDTA is purified by recrystallization to remove unreacted starting materials and by-products.

An alternative, though less common in a standard laboratory due to safety considerations, is the cyanomethylation route, which is analogous to the industrial Bersworth and Singer processes for EDTA synthesis.[3] This method involves the reaction of the amine with formaldehyde and a cyanide source, such as sodium cyanide or hydrogen cyanide.[2][3]

Experimental Protocol: Synthesis of HEDTA via Carboxymethylation

This protocol is based on established methods for the synthesis of aminopolycarboxylic acids.[2]

Materials:

-

N-(2-hydroxyethyl)ethylenediamine

-

Chloroacetic acid

-

Sodium hydroxide

-

Concentrated Hydrochloric acid

-

Deionized water

-

Ethanol

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

pH meter or pH indicator paper

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Chloroacetate Solution: In a beaker, dissolve a calculated amount of chloroacetic acid (3.0 molar equivalents) in deionized water. Slowly add a stoichiometric amount of sodium hydroxide solution (e.g., 50% w/w) while cooling the beaker in an ice bath to control the exothermic reaction. This will form a solution of sodium chloroacetate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve N-(2-hydroxyethyl)ethylenediamine (1.0 molar equivalent) in deionized water.

-

Carboxymethylation Reaction:

-

Add a solution of sodium hydroxide (sufficient to maintain alkaline conditions, typically pH 9-11) to the N-(2-hydroxyethyl)ethylenediamine solution.

-

Heat the solution to 80-90°C with stirring.

-

Slowly add the prepared sodium chloroacetate solution from the dropping funnel over a period of 2-3 hours.

-

Throughout the addition, monitor the pH of the reaction mixture and add small portions of concentrated sodium hydroxide solution as needed to maintain the alkaline pH.

-

After the addition is complete, continue to heat the reaction mixture at 90-100°C for an additional 4-6 hours to ensure the reaction goes to completion.

-

-

Isolation of HEDTA:

-

Cool the reaction mixture to room temperature.

-

Slowly add concentrated hydrochloric acid with stirring to acidify the solution to a pH of approximately 2-3. This will cause the HEDTA to precipitate as a white solid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude HEDTA by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold deionized water to remove inorganic salts and then with cold ethanol to aid in drying.

-

-

Purification:

-

The crude HEDTA can be purified by recrystallization from hot water. Dissolve the solid in a minimum amount of boiling deionized water, and then allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

-

Data Presentation: Comparative Yields of Analogous Syntheses

| Compound | Synthesis Method | Reported Yield | Reference |

| EDTA | Carboxymethylation (Münz) | Not specified | [2] |

| EDTA | Cyanomethylation (Industrial) | High | [2][3] |

| Glycine | Ammonolysis of Chloroacetic Acid | Up to 92% | [4] |

Characterization of HEDTA

The synthesized HEDTA should be characterized to confirm its identity and purity.

-

Melting Point: The melting point of the purified HEDTA should be determined and compared to the literature value.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and the C-N stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the different types of protons and carbons and their chemical environments.

-

Titration: A potentiometric titration with a standard solution of a strong base can be used to determine the purity and the pKa values of the acidic protons.

Visualizations

Synthesis Pathway of HEDTA

References

An In-Depth Technical Guide to N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent with significant applications in research and pharmaceutical development. This document details its chemical and physical properties, molecular structure, and provides in-depth experimental protocols and data for its practical application.

Core Concepts: CAS Number and Molecular Structure

HEEDTA, also known as HEDTA or N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, is a polyamino carboxylic acid with strong metal-chelating properties.

-

CAS Number: 150-39-0

-

Molecular Formula: C₁₀H₁₈N₂O₇[1]

-

Molecular Weight: 278.26 g/mol [1]

-

Synonyms: HEDTA, HEEDTA, Versenol, N-Carboxymethyl-N′-(2-hydroxyethyl)-N,N′-ethylenediglycine[2][3]

The molecular structure of HEEDTA features a hydroxyl group, which differentiates it from the more commonly known EDTA and influences its solubility and chelation characteristics.

Molecular Structure:

References

- 1. EP0178363A1 - Process for the preparation of the iron III chelate of N-(2-hydroxyethyl)-ethylenediaminetriacetic acid - Google Patents [patents.google.com]

- 2. N-(2-羟乙基)乙二胺-N,N′,N′-三乙酸 ~98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic Acid 150-39-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

HEEDTA stability constants with divalent metals

An In-depth Technical Guide on the Stability Constants of HEEDTA with Divalent Metals

Introduction

N-(2-Hydroxyethyl)ethylenediaminetriacetic acid, commonly known as HEEDTA, is a versatile chelating agent belonging to the aminopolycarboxylic acid family. Its molecular structure, featuring three carboxyl groups and a hydroxyethyl group, enables it to form stable, water-soluble complexes with a wide range of metal ions. This property makes HEEDTA a valuable compound in various industrial and scientific applications, including as a stabilizing agent in chemical manufacturing, in the formulation of cleaning and personal care products, and as a contrast agent in medical imaging.[1] In the realm of drug development and research, understanding the thermodynamics of HEEDTA's interactions with biologically relevant divalent metal ions is crucial for applications such as controlling metal-catalyzed degradation of pharmaceuticals and developing metal-based therapeutics.

The stability of a metal-ligand complex is quantified by its stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a stronger and more stable complex. This guide provides a summary of the available stability constants for HEEDTA with various divalent metals, details the experimental protocols for their determination, and presents logical diagrams to illustrate the underlying chemical processes.

Stability Constants of HEEDTA with Divalent Metal Ions

The interaction between a divalent metal ion (M²⁺) and the fully deprotonated HEEDTA ligand (L³⁻) can be represented by the following equilibrium:

M²⁺ + L³⁻ ⇌ ML⁻

The stability constant (K) for this 1:1 complex is given by:

K = [ML⁻] / ([M²⁺][L³⁻])

However, a compilation of available data from various sources is presented in the table below. It is important to note that the experimental conditions (temperature and ionic strength) can significantly influence the determined stability constants, and therefore, direct comparison between values obtained under different conditions should be made with caution.

| Divalent Metal Ion | log K | Temperature (°C) | Ionic Strength (M) |

| Ba²⁺ | 6.3 | Not Specified | Not Specified |

| Ca²⁺ | 8.3 | Not Specified | Not Specified |

| Co²⁺ | 14.5 | Not Specified | Not Specified |

| Cu²⁺ | 17.4 | 20 | 0.1 |

| Fe²⁺ | 12.2 | 20 | 0.1 |

| Mn²⁺ | 10.7 | 20 | 0.1 |

| Ni²⁺ | 17.0 | 20 | 0.1 |

| Zn²⁺ | 14.5 | 20 | 0.1 |

Note: The values for Cu²⁺, Fe²⁺, Mn²⁺, Ni²⁺, and Zn²⁺ are for HEDTA, which is another common name for HEEDTA.

Experimental Protocols for Determining Stability Constants

The determination of stability constants is a fundamental aspect of coordination chemistry. Potentiometric titration and spectrophotometry are two of the most common and reliable methods employed for this purpose.

Potentiometric Titration

This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as it is titrated with a standard solution of a strong base. The competition between the metal ion and protons for the ligand allows for the calculation of the stability constant.

Materials and Equipment:

-

pH meter with a glass electrode and a reference electrode

-

Constant temperature bath

-

Autotitrator or manual burette

-

High-purity HEEDTA

-

Standardized solution of a strong base (e.g., NaOH)

-

Standardized solution of a strong acid (e.g., HCl)

-

Salt of the divalent metal of interest (e.g., chloride or nitrate salt)

-

Inert salt to maintain constant ionic strength (e.g., KCl or KNO₃)

-

Deionized water, free of CO₂

Procedure:

-

Calibration of the Electrode: The pH electrode is calibrated using standard buffer solutions to ensure accurate measurement of [H⁺].

-

Preparation of the Titration Solution: A solution is prepared with known concentrations of HEEDTA, the divalent metal ion, and a strong acid in a medium of constant ionic strength. The initial addition of a strong acid ensures that the ligand is fully protonated at the start of the titration.

-

Titration: The solution is maintained at a constant temperature and is titrated with the standardized strong base. The pH of the solution is recorded after each addition of the titrant. The titration is continued until the pH reaches a plateau, indicating the completion of the reaction.

-

Data Analysis: The titration data (volume of base added vs. pH) is used to calculate the formation function (n̄), which is the average number of ligands bound to a metal ion, and the concentration of the free ligand ([L]). The stability constant is then determined by plotting n̄ against pL (-log[L]) or by using computer programs that refine the stability constants by fitting the entire titration curve.

Spectrophotometry

This method is applicable when the formation of the metal-ligand complex results in a change in the absorbance of the solution in the UV-Visible region. By measuring the absorbance at a specific wavelength, the concentrations of the species in equilibrium can be determined.

Materials and Equipment:

-

UV-Visible spectrophotometer

-

Matched quartz cuvettes

-

Constant temperature cell holder

-

Solutions of HEEDTA and the divalent metal ion of known concentrations

-

Buffer solutions to control pH

Procedure:

-

Determination of the Wavelength of Maximum Absorbance (λ_max): The absorption spectra of the free ligand, the metal ion, and the metal-ligand complex are recorded to identify a wavelength where the complex absorbs significantly more than the individual components.

-

Method of Continuous Variation (Job's Plot): A series of solutions are prepared where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at the λ_max. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the stoichiometric ratio of the complex.

-

Mole-Ratio Method: A series of solutions is prepared with a fixed concentration of the metal ion and varying concentrations of the ligand. The absorbance of each solution is measured at the λ_max. A plot of absorbance versus the molar ratio of ligand to metal will show two linear portions that intersect at the stoichiometry of the complex.

-

Calculation of the Stability Constant: Once the stoichiometry of the complex is known, the stability constant can be calculated from the absorbance data of solutions with known initial concentrations of the metal and ligand. The concentrations of the free metal, free ligand, and the complex at equilibrium are determined using Beer-Lambert's law.

Mandatory Visualizations

Conclusion

HEEDTA is an effective chelating agent that forms stable complexes with a variety of divalent metal ions. The stability of these complexes, quantified by their log K values, is a critical parameter for their application in research and industry. While a comprehensive and uniform dataset of stability constants is best sourced from specialized databases, this guide provides available data and outlines the robust experimental methodologies of potentiometric titration and spectrophotometry for their determination. The provided workflows and diagrams offer a clear understanding of the principles and procedures involved in characterizing the chelation chemistry of HEEDTA. For researchers and professionals in drug development, a thorough understanding of these concepts is essential for harnessing the full potential of HEEDTA in their applications.

References

- 1. N-(2-Hydroxyethyl)ethylenediamine-N,N ,N -triacetic acid 98 150-39-0 [sigmaaldrich.com]

- 2. Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | CID 8773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Critical Stability Constants | Semantic Scholar [semanticscholar.org]

- 4. Critical stability constants : Martell, Arthur E. (Arthur Earl), 1916-2003 : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

The Solubility Profile of HEEDTA: A Technical Guide for Laboratory Applications

Abstract

N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a prominent chelating agent in scientific research and industrial processes, exhibits a distinct solubility profile that is critical for its effective application. This technical guide provides a comprehensive overview of the solubility of HEEDTA in various laboratory solvents. It consolidates available quantitative and qualitative data, outlines a general experimental protocol for solubility determination, and presents visual diagrams to illustrate key concepts and workflows relevant to researchers, scientists, and professionals in drug development.

Introduction to HEEDTA

HEEDTA, also known as HEDTA or EDTA-OH, is a multidentate ligand renowned for its ability to sequester metal ions. Its molecular structure, featuring three carboxyl groups and a hydroxyethyl group, dictates its polarity and, consequently, its solubility characteristics. Understanding its solubility is paramount for preparing stock solutions, designing experimental conditions, and ensuring the homogeneity of reaction mixtures.

Quantitative Solubility Data

The solubility of HEEDTA has been reported in various aqueous systems. However, data for common organic laboratory solvents is sparse, with most sources describing it as generally insoluble in such media. A summary of the available quantitative data is presented below. It is important to note a significant discrepancy exists in the reported aqueous solubility, which may be attributable to differences in experimental conditions such as temperature, pH, and the solid-state form of the HEEDTA used.

| Solvent System | Concentration / Value | Temperature | Citation |

| Water | 480 g/L | 20 °C | [1] |

| Water | 57.5 g/L (57.5 mg/mL) | Not Specified | [2] |

| 3 M Sodium Hydroxide (NaOH) | 0.1 M | Not Specified | [3] |

Qualitative Solubility Observations:

-

Organic Solvents: HEEDTA is reported to be insoluble in most organic solvents[1].

-

Aqueous Solutions: The trisodium salt of HEEDTA is soluble in water, often supplied as aqueous solutions of 35% to 40%[4][5]. The parent acid's solubility in water is pH-dependent[6].

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like HEEDTA. This method is based on the principle of finding the saturation point of a solute in a given solvent.

Objective: To determine the solubility of HEEDTA in a specific solvent at a set temperature.

Materials:

-

HEEDTA (solid)

-

Selected solvent (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of HEEDTA to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Collection: Carefully pipette an aliquot of the clear supernatant. To ensure no undissolved solid is transferred, it is crucial to filter the supernatant using a syringe filter compatible with the solvent.

-

Quantification:

-

Prepare a series of standard solutions of HEEDTA with known concentrations.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions and determine the concentration of HEEDTA in the saturated solution.

-

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

Visualizations

Chelation Mechanism of HEEDTA

The primary function of HEEDTA is to form stable, water-soluble complexes with metal ions. This diagram illustrates the general principle of a hexadentate ligand like HEEDTA chelating a metal ion.

Caption: Diagram of HEEDTA chelating a metal ion.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of HEEDTA's solubility.

Caption: Experimental workflow for solubility testing.

Conclusion

The solubility of HEEDTA is highly dependent on the solvent system, with good solubility observed in aqueous solutions, particularly under basic conditions, and poor solubility in most organic solvents. The significant variance in reported aqueous solubility values highlights the need for standardized experimental protocols when determining and reporting such data. The provided methodologies and diagrams serve as a foundational resource for scientists and researchers to effectively utilize HEEDTA in their laboratory work. For critical applications, it is recommended to experimentally determine the solubility of HEEDTA under the specific conditions of use.

References

- 1. N-(2-HYDROXYETHYL)ETHYLENEDIAMINE-N,N',N'-TRIACETIC ACID TRISODIUM SALT CAS#: 139-89-9 [chemicalbook.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

Safety Precautions for Handling Hydroxyethylethylenediaminetriacetic Acid (HEDTA) Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions and technical data for handling Hydroxyethylethylenediaminetriacetic acid (HEDTA) powder. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure-related health effects.

Hazard Identification and Classification

Hydroxyethylethylenediaminetriacetic acid (HEDTA) is a chelating agent that, in its powder form, presents several potential hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

Quantitative Data Summary

The following tables summarize the available quantitative data for HEDTA. This information is essential for risk assessment and the implementation of appropriate safety measures.

Toxicological Data

| Parameter | Species | Route | Value | Reference |

| Acute LD50 | Female Rat | Intraperitoneal | 645.1 mg/kg | [1] |

| Acute LD50 | Rat | Oral | > 2,000 mg/kg | |

| Acute LD50 | Rat | Oral | 10,000 mg/kg | [2] |

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H18N2O7 | [3] |

| Molecular Weight | 278.26 g/mol | [3] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | 212 °C (decomposes) | [3][4] |

| Boiling Point | 421.08 °C (estimate) | [4] |

| Flash Point | 300 °C | [4] |

| Water Solubility | Soluble | [3][4] |

| pKa1 | 2.39 | [3] |

| pKa2 | 5.37 | [3] |

| pKa3 | 9.93 | [3] |

Occupational Exposure Limits

Currently, there are no established specific Permissible Exposure Limits (PELs) from OSHA, Threshold Limit Values (TLVs) from ACGIH, or Recommended Exposure Limits (RELs) from NIOSH for Hydroxyethylethylenediaminetriacetic acid powder. In the absence of specific limits, it is prudent to handle HEDTA as a hazardous chemical and minimize exposure to the lowest reasonably achievable level.

Mechanism of Action and Potential Biological Effects

The primary mechanism of action for the irritant effects of HEDTA is believed to be its chelating properties. By binding to divalent cations such as calcium (Ca2+), HEDTA can disrupt the integrity of cell-to-cell junctions in epithelial tissues, which are dependent on calcium for their stability. This can lead to increased permeability and an inflammatory response, manifesting as skin and eye irritation.

Experimental Protocols for Hazard Assessment

The toxicological data for HEDTA and similar chemicals are typically generated using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (Based on OECD Guideline 423)

This test provides information on the hazardous effects that may arise from a single oral ingestion of a substance.

Skin Irritation (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.

Eye Irritation (Based on OECD Guideline 405)

This test assesses the potential of a substance to produce reversible or irreversible changes in the eye.

Recommended Safety Precautions

A multi-faceted approach to safety is required when handling HEDTA powder, encompassing engineering controls, personal protective equipment, and safe handling practices.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. A laboratory fume hood or a ventilated enclosure is recommended to minimize inhalation of the powder.

-

Dust Control: Handle the powder in a manner that minimizes dust generation.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be worn.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Accidental Release Measures

-

Small Spills: Carefully sweep or vacuum up the spilled powder, avoiding dust generation. Place it in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and prevent it from entering drains or waterways. Follow the same clean-up procedure as for small spills.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide.

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with HEDTA powder.

Conclusion

Hydroxyethylethylenediaminetriacetic acid powder is a valuable chelating agent in research and development. However, its potential to cause skin, eye, and respiratory irritation necessitates careful handling. By understanding its properties, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to safe handling and emergency procedures, researchers can work with this compound safely and effectively. This guide serves as a foundational resource, and it is recommended to always consult the most recent Safety Data Sheet (SDS) for HEDTA before use.

References

- 1. Final report on the safety assessment of EDTA, Calcium Disodium EDTA, Disodium EDTA, TEA-EDTA, Tetrasodium EDTA, Tripotassium EDTA, Trisodium EDTA, HEDTA, Trisodium HEDTA | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. Hydroxyethylethylenediaminetriacetic acid | C10H18N2O7 | CID 8773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy HEDTA (EVT-302283) | 150-39-0 [evitachem.com]

- 4. chembk.com [chembk.com]

An In-depth Technical Guide to N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic Acid (HEEDTA) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent with significant applications in scientific research and the pharmaceutical industry.

Nomenclature and Chemical Identity

HEEDTA is known by a variety of synonyms and trade names in scientific literature and commercial contexts. A thorough understanding of this nomenclature is crucial for effective literature review and material sourcing.

Common Synonyms and Identifiers:

| Name Type | Identifier |

| Common Name | HEEDTA, HEDTA, Heedta |

| IUPAC Name | 2-[2-[bis(carboxymethyl)amino]ethyl-(2-hydroxyethyl)amino]acetic acid |

| Systematic IUPAC Name | 2,2'-({2-[(2-Hydroxyethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetic acid |

| CAS Number | 150-39-0[1][2] |

| EC Number | 205-759-3[2] |

| UNII | R79J91U341[3] |

| ChEMBL ID | CHEMBL1620428[2] |

| PubChem CID | 8773[2] |

| Trade Names | Versenol, Versenol 120[3] |

| Other Names | N-Carboxymethyl-N′-(2-hydroxyethyl)-N,N′-ethylenediglycine, (2-Hydroxyethyl)ethylenediaminetriacetic acid, Hydroxyethylethylenediaminetriacetic acid, 2-Hydroxyethylenediamine triacetate, (N-Hydroxyethylethylenedinitrilo)triacetic acid[3] |

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C10H18N2O7[1][4] |

| Molecular Weight | 278.26 g/mol [1][4] |

| Appearance | White crystalline powder[4] |

| Melting Point | 160-165 °C or 212 °C (decomposes)[4] |

| Water Solubility | Soluble[4] |

| InChI Key | URDCARMUOSMFFI-UHFFFAOYSA-N[1] |

| SMILES | OCCN(CCN(CC(O)=O)CC(O)=O)CC(O)=O[1] |

Mechanism of Action: Chelation

HEEDTA is a hexadentate ligand, meaning it can form six bonds with a single metal ion, creating a highly stable, water-soluble complex.[2] This process, known as chelation, effectively sequesters metal ions, preventing them from participating in undesirable chemical reactions. The hydroxyl group on the ethyl substituent enhances the water solubility of its metal complexes.

Below is a diagram illustrating the general chelation process.

Caption: General mechanism of metal ion chelation by HEEDTA.

Applications in Research and Drug Development

HEEDTA's ability to bind metal ions makes it a valuable tool in various scientific and pharmaceutical applications.

-

Stabilization of Formulations: In drug development, HEEDTA is used as an excipient to prevent the degradation of active pharmaceutical ingredients (APIs) that are susceptible to metal-catalyzed oxidation. By chelating trace metal impurities, HEEDTA enhances the stability and shelf-life of pharmaceutical preparations.

-

Antioxidant Activity: Transition metals like iron and copper can catalyze the formation of reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. HEEDTA can exhibit antioxidant properties by chelating these metals, thereby inhibiting ROS generation.

-

Heavy Metal Sequestration: HEEDTA is effective in binding a range of heavy metal ions. This property is utilized in toxicological studies and in the development of potential therapeutic agents for heavy metal poisoning.

-

Biochemical and Molecular Biology: In laboratory settings, HEEDTA can be used to control the concentration of free divalent cations in solution, which is critical for the activity of certain enzymes and for maintaining the integrity of nucleic acids.

The following diagram illustrates the role of HEEDTA in mitigating metal-induced oxidative stress.

Caption: HEEDTA's role in preventing metal-catalyzed oxidative damage.

Experimental Protocols

The following are example protocols that can be adapted for use with HEEDTA.

Experimental Protocol 1: Synthesis of an Iron(III)-HEEDTA Chelate

This protocol is adapted from a process for preparing the iron(III) chelate of HEEDTA and is suitable for demonstrating its chelating ability with iron.

-

Materials:

-

Trisodium salt of HEEDTA

-

Iron(III) nitrate

-

Deionized water

-

Nitric acid or sodium hydroxide solution (for pH adjustment)

-

Stir plate and stir bar

-

Beaker

-

pH meter

-

-

Procedure:

-

Prepare an aqueous solution of the trisodium salt of HEEDTA.

-

In a separate beaker, prepare an aqueous solution of iron(III) nitrate.

-

While stirring, slowly add the iron(III) nitrate solution to the HEEDTA solution. The color of the reaction mixture will change, indicating the formation of the iron(II) chelate.

-

To facilitate the formation of the more stable iron(III) chelate, the mixture can be heated to approximately 90°C while bubbling air or another oxygen-containing gas through the solution with stirring. The color will gradually change from dark green to dark red as the oxidation proceeds.

-

After the reaction is complete, allow the solution to cool to room temperature.

-

Adjust the pH of the solution to between 5.2 and 5.8 using nitric acid or sodium hydroxide solution.

-

The final solution contains the stable iron(III)-HEEDTA chelate.

-

Experimental Protocol 2: Assessment of Antioxidant Activity using the DPPH Assay

This is a common method for evaluating the free radical scavenging activity of a compound.

-

Materials:

-

HEEDTA

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Spectrophotometer

-

Test tubes or microplate

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (typically 0.1 mM).

-

Prepare a series of dilutions of HEEDTA in methanol.

-

In a test tube or microplate well, mix a specific volume of the DPPH solution with a specific volume of each HEEDTA dilution.

-

Include a control sample containing only the DPPH solution and methanol.

-

Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

-

Measure the absorbance of each solution at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

The free radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the HEEDTA-containing sample.

-

Data Presentation

Stability Constants (log K) of HEEDTA with Divalent Metal Ions:

| Metal Ion | log K |

| Ca²⁺ | 8.0 |

| Mg²⁺ | 7.0 |

| Mn²⁺ | 12.8 |

| Fe²⁺ | 13.9 |

| Co²⁺ | 15.6 |

| Ni²⁺ | 17.0 |

| Cu²⁺ | 17.4 |

| Zn²⁺ | 15.1 |

| Cd²⁺ | 14.8 |

| Pb²⁺ | 16.0 |

Note: These values are approximate and can vary with experimental conditions such as temperature and ionic strength.

The following workflow diagram outlines the process of using HEEDTA for heavy metal removal from a solution.

Caption: Workflow for heavy metal removal using HEEDTA.

Conclusion

HEEDTA is a powerful and versatile chelating agent with a broad range of applications in scientific research and drug development. Its ability to form stable complexes with metal ions makes it an invaluable tool for stabilizing pharmaceutical formulations, mitigating oxidative stress, and in various laboratory procedures. A comprehensive understanding of its chemical properties, alternative names, and experimental applications is essential for researchers and professionals in these fields.

References

The Versatility of HEEDTA: A Technical Guide to its Applications in Chemistry

For Researchers, Scientists, and Drug Development Professionals

N-(2-hydroxyethyl)ethylenediaminetriacetic acid (HEEDTA), a powerful chelating agent, offers a wide array of applications across various chemical disciplines. This technical guide delves into the core functionalities of HEEDTA, providing an in-depth overview of its use in analytical chemistry, industrial processes, and its emerging role in biomedical research. This document outlines key experimental methodologies, presents available quantitative data, and visualizes fundamental processes involving this versatile molecule.

Core Principles of HEEDTA Chelation

HEEDTA is a multidentate ligand capable of forming stable, water-soluble complexes with a variety of metal ions.[1][2] Its structure, featuring three carboxyl groups and a hydroxyethyl group, allows it to coordinate with metal ions, effectively sequestering them from solution. This sequestration prevents the metal ions from participating in unwanted chemical reactions, such as precipitation or catalysis of degradation pathways.[1][3] The stability of these metal-HEEDTA complexes is a key factor in its widespread utility.

Quantitative Data: Stability of Metal-HEEDTA Complexes

| Metal Ion | Log K Value |

| Fe(III) | ~19.8 |

| Cu(II) | ~17.4 |

| Ni(II) | ~17.0 |

| Zn(II) | ~14.5 |

| Co(II) | ~14.2 |

| Fe(II) | ~12.2 |

| Ca(II) | ~8.0 |

Note: These values are approximate and can vary with experimental conditions such as pH and ionic strength.

The ferric-HEDTA chelate is notably resistant to hydrolysis, even at high pH levels.

Applications in Analytical Chemistry: Complexometric Titrations

HEEDTA is an excellent titrant for the quantitative determination of metal ions in solution through complexometric titration. This method relies on the formation of a stable complex between the titrant (HEEDTA) and the analyte (metal ion). An indicator is used to signal the endpoint of the titration, which is the point at which all the metal ions in the sample have been complexed by HEEDTA.

Generalized Experimental Protocol for Direct Titration of a Metal Ion with HEEDTA

This protocol provides a general framework for the determination of a metal ion (e.g., Zn²⁺, Mg²⁺, Ca²⁺) using a standardized HEEDTA solution.

Materials:

-

Standardized HEEDTA solution (e.g., 0.01 M)

-

Sample solution containing the metal ion of unknown concentration

-

Buffer solution (to maintain a constant pH, typically pH 10 for many divalent metals)

-

Metallochromic indicator (e.g., Eriochrome Black T, Calmagite)

-

Deionized water

-

Burette, pipette, conical flask, and other standard laboratory glassware

Procedure:

-

Preparation of the Sample: Pipette a known volume of the sample solution into a conical flask.

-

Dilution: Dilute the sample with a measured volume of deionized water.

-

Buffering: Add a sufficient amount of the appropriate buffer solution to the flask to maintain the desired pH. The stability of the metal-HEEDTA complex is pH-dependent.

-

Indicator Addition: Add a few drops of the metallochromic indicator to the sample solution. The solution will turn to the color of the metal-indicator complex.

-

Titration: Fill the burette with the standardized HEEDTA solution. Titrate the sample solution with the HEEDTA solution with constant stirring.

-

Endpoint Determination: The endpoint is reached when the color of the solution changes permanently to the color of the free indicator. This color change signifies that all the metal ions have been complexed by HEEDTA.

-

Replication: Repeat the titration at least two more times to ensure concordant results.

-

Calculation: Calculate the concentration of the metal ion in the sample using the volume and concentration of the HEEDTA solution used to reach the endpoint.

Industrial and Commercial Applications

The strong chelating properties of HEEDTA make it a valuable component in numerous industrial and commercial products.

-

Water Treatment: HEEDTA is used to control the levels of metal ions in water systems, preventing the formation of scale and corrosion.[2]

-

Cleaning Products: In cleaning solutions, HEEDTA sequesters metal ions, preventing them from interfering with the action of soaps and detergents.

-

Cosmetics and Personal Care Products: It acts as a stabilizer in cosmetic formulations by chelating metal ions that can cause degradation and affect product longevity.[3]

-

Food Industry: As a food additive, HEEDTA binds to trace metals that can catalyze spoilage reactions, thereby preserving the quality and extending the shelf life of food products.[3]

-

Agriculture: HEEDTA is used in fertilizers to chelate micronutrients, such as iron and manganese, increasing their solubility and availability to plants.[1]

Role in Drug Development and Biomedical Research

HEEDTA and its derivatives are being explored for their potential in biomedical applications, primarily leveraging their ability to chelate metal ions.

-

Chelation Therapy: Derivatives of aminopolycarboxylic acids are used in chelation therapy to treat heavy metal poisoning, such as lead or mercury poisoning. The chelating agent binds to the toxic metal ions in the body, forming a stable, non-toxic complex that can be excreted.

-

Anticoagulant: In laboratory settings, HEEDTA can be used as an anticoagulant for blood samples by chelating calcium ions, which are essential for the coagulation cascade.

-

Research Applications: In biochemical and molecular biology research, HEEDTA is used to control the concentration of free metal ions in solution, which is crucial for studying metal-dependent enzymes and biological processes. It has also been investigated in combination with other compounds for its potential to mitigate oxidative stress and reduce the concentration of certain metals in the brain.

Visualizing HEEDTA's Mechanisms of Action

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships involving HEEDTA.

References

Methodological & Application

Application Notes and Protocols for the Preparation of a Standard HEEDTA Solution for Titration

Introduction

Complexometric titrations are a cornerstone of analytical chemistry, enabling the precise quantification of metal ions in solution. This protocol details the preparation and standardization of a solution of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA), a versatile chelating agent, for use in titration. These guidelines are intended for researchers, scientists, and drug development professionals requiring accurate determination of metal ion concentrations.

HEEDTA, similar to the more common EDTA, forms stable, water-soluble complexes with a wide range of metal ions. The 1:1 stoichiometry of these complexes makes HEEDTA an excellent titrant. The accuracy of complexometric titrations is critically dependent on the precise concentration of the standard titrant solution. This document provides a step-by-step methodology for preparing a HEEDTA solution and standardizing it against a primary standard.

Principles of HEEDTA Complexometric Titration

Complexometric titration with HEEDTA involves the reaction of a metal ion (Mⁿ⁺) with the HEEDTA molecule (represented as H₃Y, where Y is the conjugate base) to form a stable metal-ligand complex. The endpoint of the titration is detected using a metal ion indicator, which changes color when it is displaced from the metal ion by HEEDTA.

The overall reaction can be generalized as: Mⁿ⁺ + [HEEDTA]³⁻ → [M(HEEDTA)]ⁿ⁻³

The stability of the metal-HEEDTA complex is pH-dependent. Therefore, the titration is typically carried out in a buffered solution to maintain a constant pH.

Experimental Protocols

Preparation of an Approximate 0.01 M HEEDTA Solution

This protocol describes the preparation of a secondary standard solution of HEEDTA. A secondary standard is a solution whose concentration is determined by standardization against a primary standard.

Materials:

-

N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA, Molar Mass: 278.26 g/mol )[1][2][3]

-

Deionized water

-

Analytical balance

-

1000 mL volumetric flask

-

Beaker

-

Glass stirring rod

-

Funnel

Procedure:

-

Calculate the required mass of HEEDTA: To prepare 1000 mL of a 0.01 M solution, the required mass is calculated as follows: Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol ) Mass (g) = 0.01 mol/L × 1.0 L × 278.26 g/mol = 2.7826 g

-

Weighing the HEEDTA: Accurately weigh approximately 2.8 g of HEEDTA on an analytical balance and record the exact mass.

-

Dissolving the HEEDTA: Transfer the weighed HEEDTA to a 600 mL beaker. Add approximately 500 mL of deionized water and stir with a glass rod until the solid is completely dissolved. Gentle heating may be applied to aid dissolution, but the solution must be cooled to room temperature before proceeding. HEEDTA has a solubility of 57.5 mg/mL in water.[4]

-

Transfer to Volumetric Flask: Carefully transfer the HEEDTA solution into a 1000 mL volumetric flask using a funnel.

-

Rinsing: Rinse the beaker, stirring rod, and funnel several times with small portions of deionized water, transferring the rinsings into the volumetric flask to ensure a quantitative transfer.

-

Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Homogenization: Stopper the flask and invert it multiple times to ensure the solution is thoroughly mixed and homogeneous.

Standardization of the HEEDTA Solution with a Primary Standard

The exact concentration of the prepared HEEDTA solution must be determined by titrating it against a primary standard. A primary standard is a highly pure, stable compound that can be weighed accurately.[4] For HEEDTA, high-purity zinc metal is a suitable primary standard.

Materials:

-

Prepared ~0.01 M HEEDTA solution

-

High-purity zinc metal (≥99.9%)

-

Dilute hydrochloric acid (HCl)

-

Ammonia buffer solution (pH 10)

-

Eriochrome Black T indicator

-

Deionized water

-

Analytical balance

-

Burette

-

Pipette

-

Erlenmeyer flasks

Procedure:

-

Prepare a standard zinc solution:

-

Accurately weigh approximately 0.16 g of pure zinc metal and record the mass.

-

Place the zinc in a 250 mL beaker and add a small amount of dilute HCl to dissolve it completely.

-

Quantitatively transfer the dissolved zinc solution to a 250 mL volumetric flask and dilute to the mark with deionized water.

-

Calculate the exact molarity of the zinc solution.

-

-

Prepare for Titration:

-

Rinse the burette with the prepared HEEDTA solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.

-

Pipette 25.00 mL of the standard zinc solution into a 250 mL Erlenmeyer flask.

-

Add 5 mL of ammonia buffer (pH 10) to the flask.

-

Add a few drops of Eriochrome Black T indicator. The solution should turn a wine-red color.

-

-

Titration:

-

Titrate the zinc solution with the HEEDTA solution from the burette with constant swirling.

-

As the endpoint is approached, the color will begin to change. Add the HEEDTA dropwise.

-

The endpoint is reached when the solution color changes from wine-red to a clear blue.

-

Record the final burette reading.

-

-

Repeat: Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.05 mL).

-

Calculate the Molarity of the HEEDTA Solution: Use the following formula to calculate the exact molarity of the HEEDTA solution:

MHEEDTA = (MZn × VZn) / VHEEDTA

Where:

-

MHEEDTA = Molarity of the HEEDTA solution

-

MZn = Molarity of the standard zinc solution

-

VZn = Volume of the zinc solution used (e.g., 25.00 mL)

-

VHEEDTA = Average volume of the HEEDTA solution used from the titrations

-

Data Presentation

Table 1: Preparation of ~0.01 M HEEDTA Solution

| Parameter | Value |

| Molar Mass of HEEDTA | 278.26 g/mol |

| Target Molarity | 0.01 M |

| Volume of Solution | 1000 mL |

| Calculated Mass of HEEDTA | 2.7826 g |

| Actual Mass Weighed | Record experimental value here |

Table 2: Standardization of HEEDTA Solution with Primary Standard Zinc

| Parameter | Trial 1 | Trial 2 | Trial 3 |

| Mass of Zinc (g) | Record value | ||

| Molarity of Zinc Solution (M) | Calculate value | ||

| Volume of Zinc Solution (mL) | 25.00 | 25.00 | 25.00 |

| Initial Burette Reading (mL) | Record value | Record value | Record value |

| Final Burette Reading (mL) | Record value | Record value | Record value |

| Volume of HEEDTA used (mL) | Calculate value | Calculate value | Calculate value |

| Average Volume of HEEDTA (mL) | Calculate value | ||

| Calculated Molarity of HEEDTA (M) | Calculate value |

Visualization of Experimental Workflow and Titration Chemistry

Caption: Workflow for preparing and standardizing a HEEDTA solution.

Caption: Chemical principle of HEEDTA titration with a metal ion indicator.

References

Application Notes and Protocols for the Complexometric Titration of Metal Ions Using HEEDTA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEEDTA) in the complexometric titration of various metal ions. HEEDTA, a structural analogue of the widely used ethylenediaminetetraacetic acid (EDTA), offers distinct advantages in specific analytical applications due to its unique chelating properties.

Introduction to HEEDTA in Complexometric Titration

Complexometric titration is a cornerstone of volumetric analysis for the determination of metal ion concentrations. The technique relies on the formation of a stable, water-soluble complex between the metal ion and a chelating agent. While EDTA is the most common titrant, HEEDTA serves as a valuable alternative, exhibiting superior chelating capabilities for certain metal ions and under specific conditions. The presence of a hydroxyethyl group in the HEEDTA molecule can influence the stability and selectivity of the metal complexes formed, providing advantages in terms of masking interfering ions and achieving sharper endpoints in titrations.

HEEDTA, like EDTA, is a polyprotic acid and its chelating ability is pH-dependent. The stability of the metal-HEEDTA complex generally increases with increasing pH, as the carboxyl and amino groups of the ligand become deprotonated, making the lone pair of electrons more available for coordination with the metal ion.

Advantages of Using HEEDTA

The selection of HEEDTA over EDTA for a complexometric titration can offer several benefits:

-

Enhanced Selectivity: The structural modification in HEEDTA can lead to differences in the stability constants of its metal complexes compared to those of EDTA. This can be exploited to selectively titrate a specific metal ion in a mixture without the need for extensive masking procedures.

-

Improved Solubility of Metal Complexes: The hydroxyethyl group can enhance the aqueous solubility of certain metal-HEEDTA complexes, preventing precipitation during the titration, which can be a concern with EDTA for some metal ions under certain pH conditions.

-

Alternative for Specific Interferences: In instances where common masking agents for EDTA titrations are not effective or interfere with the reaction, HEEDTA may provide a viable alternative titration strategy.

Quantitative Data: Stability Constants of Metal-HEEDTA Complexes

The stability constant (log K) is a critical parameter in complexometric titrations, indicating the strength of the bond between the metal ion and the chelating agent. A higher log K value signifies a more stable complex, which is essential for a sharp and accurate endpoint. The following table summarizes the stability constants for various metal ions with HEEDTA.

| Metal Ion | Log K (HEEDTA) |

| Fe(III) | 27.5 |

| Bi(III) | 25.1 |

| Th(IV) | 23.2 |

| Zr(IV) | 22.5 |

| Al(III) | 18.0 |

| Cu(II) | 17.4 |

| Ni(II) | 17.0 |

| Pb(II) | 15.5 |

| Zn(II) | 14.5 |

| Cd(II) | 13.0 |

| Ca(II) | 8.0 |

| Mg(II) | 7.0 |

Note: These values are approximate and can vary with experimental conditions such as ionic strength and temperature.

Experimental Protocols

Detailed methodologies for the complexometric titration of specific metal ions using HEEDTA are provided below.

Protocol 1: Determination of Iron (III)

Principle: Iron (III) forms a highly stable complex with HEEDTA. The titration is performed in an acidic medium (pH 2.0-3.0) to prevent the precipitation of iron (III) hydroxide. Salicylic acid is used as the indicator, which forms a colored complex with Fe(III). At the endpoint, HEEDTA displaces the salicylic acid from the iron complex, resulting in a distinct color change.

Reagents:

-

Standard HEEDTA solution (0.05 M)

-

Iron (III) sample solution

-

Salicylic acid indicator (2% w/v in ethanol)

-

Hydrochloric acid (HCl) or Ammonia (NH₃) solution for pH adjustment

-

pH meter or pH indicator paper

Procedure:

-

Pipette a known volume of the iron (III) sample solution into a 250 mL Erlenmeyer flask.

-

Dilute with approximately 50 mL of deionized water.

-

Adjust the pH of the solution to 2.0-3.0 using HCl or NH₃ solution.

-

Add 5-10 drops of salicylic acid indicator. The solution will turn a violet or reddish-purple color.

-

Titrate with the standard 0.05 M HEEDTA solution until the color changes from violet/reddish-purple to a pale yellow or colorless endpoint.

-

Record the volume of HEEDTA solution used.

-

Calculate the concentration of iron (III) in the sample.

Protocol 2: Determination of Bismuth (III)

Principle: Bismuth (III) can be accurately determined by direct titration with HEEDTA in an acidic solution (pH 1.5-2.0). Xylenol orange is a suitable indicator, forming a red-violet complex with Bi(III). The endpoint is marked by a color change to yellow as HEEDTA chelates the bismuth.

Reagents:

-

Standard HEEDTA solution (0.02 M)

-

Bismuth (III) sample solution

-

Xylenol orange indicator (0.1% w/v aqueous solution)

-

Nitric acid (HNO₃) for pH adjustment

Procedure:

-

Transfer a known aliquot of the bismuth (III) sample solution to a 250 mL Erlenmeyer flask.

-

Add approximately 100 mL of deionized water.

-

Adjust the pH to 1.5-2.0 with dilute HNO₃.

-

Add 2-3 drops of xylenol orange indicator. The solution will turn a red-violet color.

-

Titrate with the standard 0.02 M HEEDTA solution until the color sharply changes from red-violet to yellow.

-

Note the volume of HEEDTA titrant consumed.

-

Determine the concentration of bismuth (III) in the original sample.

Protocol 3: Determination of Aluminum (III) by Back-Titration

Principle: The reaction between aluminum (III) and HEEDTA is slow at room temperature. Therefore, a back-titration method is employed. A known excess of standard HEEDTA solution is added to the aluminum sample, and the solution is heated to ensure complete complexation. The unreacted HEEDTA is then back-titrated with a standard zinc (II) solution using a suitable indicator.

Reagents:

-

Standard HEEDTA solution (0.05 M)

-

Standard Zinc (II) solution (0.05 M)

-

Aluminum (III) sample solution

-

Eriochrome Black T indicator (0.5% w/v in ethanol)

-

Ammonia-ammonium chloride buffer (pH 10)

Procedure:

-

Pipette a known volume of the aluminum (III) sample solution into a 250 mL Erlenmeyer flask.

-

Add a precisely measured excess of the standard 0.05 M HEEDTA solution.

-

Heat the solution to boiling for a few minutes to ensure complete formation of the Al-HEEDTA complex.

-

Cool the solution to room temperature.

-

Add 5 mL of the ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

Add a few drops of Eriochrome Black T indicator.

-

Titrate the excess HEEDTA with the standard 0.05 M Zinc (II) solution until the color changes from blue to violet.

-

Record the volume of the Zinc (II) solution used.

-

Calculate the amount of HEEDTA that reacted with the aluminum and subsequently the concentration of aluminum in the sample.

Visualizations

The following diagrams illustrate the logical workflow of the complexometric titration processes described.

Caption: Workflow for the direct complexometric titration of metal ions using HEEDTA.

Caption: Workflow for the back-titration of metal ions using HEEDTA.

Caption: Logical relationship of species in a direct complexometric titration with HEEDTA.